2-(2-Chloro-3-pyridinyl)-1-prop-2-enylbenzimidazole

Overview

Description

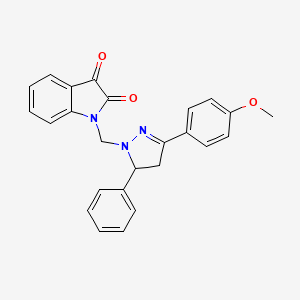

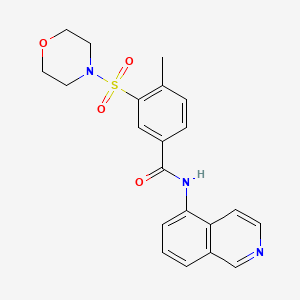

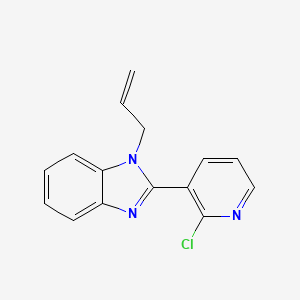

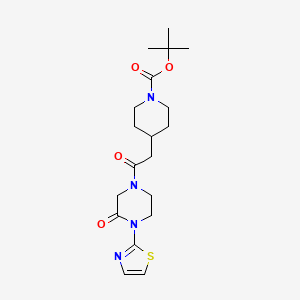

2-(2-Chloro-3-pyridinyl)-1-prop-2-enylbenzimidazole is a benzimidazole . Its molecular formula is C15H12ClN3 and it has an average mass of 269.07198 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole ring attached to a pyridine ring via a prop-2-enyl linker . The pyridine ring is substituted at the 2-position with a chlorine atom .Scientific Research Applications

Antibacterial and Antifungal Activity : 1-(pyridine-3-methyl) 2-ethylbenzimidazole, a related compound, has demonstrated resistance to different bacteria and exhibits higher antifungal activity against certain fungi, although it shows no significant antibacterial activity against Escherichia coli and Staphylococcus aureus (Ni Qingling et al., 2009).

Enzyme Inhibition and Antioxidant Activity : PEPPSI-type Palladium(II) complexes with benzimidazole-type ligands, including 1-(2-methyl-2-propenyl)-3-[benzylbenzimidazole]-2-ylidene, have shown potential as drugs for neurodegenerative disorders like Alzheimer's and Parkinson's disease, due to their enzyme inhibition and antioxidant properties (Elvan Üstün et al., 2021).

Corrosion Inhibition : Benzimidazole derivatives, including 2-(2-pyridyl)benzimidazole, have been found effective in inhibiting the corrosion of iron in hydrochloric acid solutions (K. F. Khaled, 2003).

DNA Binding Agents : Certain bis-2-(pyridyl)-1H-benzimidazoles have been synthesized and studied for their DNA binding properties, demonstrating specific binding to double-stranded DNA, which is relevant for molecular biology and pharmacology (P. Chaudhuri et al., 2007).

Fluorescent Probes : A compound related to 2-(2-Chloro-3-pyridinyl)-1-prop-2-enylbenzimidazole has been used as an efficient fluorescent probe for mercury ion detection in both acetonitrile and buffered aqueous solutions (N. Shao et al., 2011).

Organic Material Synthesis : Research on the solid-state versatility of molecular salts/cocrystals of related compounds, such as 2-Chloro-4-nitrobenzoic Acid, highlights their importance in crystal engineering and potential pharmaceutical applications (Madhavi Oruganti et al., 2017).

Metal Ion Sensing and Ionic Conductivity : Pyridine coupled mono and bisbenzimidazoles, synthesized for their gelation properties, have demonstrated selective metal ion sensing and ionic conductivity, making them potential candidates for various chemical sensors and electronic applications (Santanu Panja et al., 2018).

Anthelmintic Activities : Derivatives of benzimidazoles, such as 2-pyridinyl-5-isothiocyanatobenzimidazoles, have shown significant anthelmintic activities, suggesting their potential as veterinary pharmaceuticals (R. Haugwitz et al., 1979).

Properties

IUPAC Name |

2-(2-chloropyridin-3-yl)-1-prop-2-enylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c1-2-10-19-13-8-4-3-7-12(13)18-15(19)11-6-5-9-17-14(11)16/h2-9H,1,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLATZWQNULGKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2N=C1C3=C(N=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-[(6-phenyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide](/img/structure/B2358666.png)

![Ethyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2358673.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2358677.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide](/img/structure/B2358679.png)

![4-{4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine](/img/structure/B2358682.png)